molecular formula C8H9BrO2S B1374604 2-Bromo-1-methyl-4-(methylsulfonyl)benzene CAS No. 702672-96-6

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

Cat. No.: B1374604
CAS No.: 702672-96-6
M. Wt: 249.13 g/mol
InChI Key: AIRSBUZFXFIKHJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSBUZFXFIKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682096
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702672-96-6
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene typically involves large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-methyl-4-(methylsulfonyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group, facilitating substitution reactions, while the methylsulfonyl group acts as an electron-withdrawing group, stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
  • CAS No.: 702672-96-6
  • Molecular Formula : C₈H₉BrO₂S
  • Molecular Weight : 249.12 g/mol
  • Storage : Sealed in dry, room temperature .

Structural Features :
This compound features a bromine atom at position 2, a methyl group at position 1, and a methylsulfonyl group at position 4 on the benzene ring. The sulfonyl group is electron-withdrawing, influencing reactivity and stability .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .

Structural Isomers and Positional Variants

Positional Isomers

4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7)

  • Similarity Score : 0.88
  • Key Difference : Bromine and sulfonyl groups swap positions (Br at position 4, sulfonyl at position 2).
  • Impact : Altered electronic effects; meta-directing sulfonyl group may change regioselectivity in electrophilic substitution reactions.

4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS 99768-21-5)

  • Similarity Score : 0.84
  • Key Difference : Methyl group at position 2 and sulfonyl at position 1.
  • Reactivity : Steric hindrance near the sulfonyl group may reduce nucleophilic attack efficiency.

Functional Group Variations

1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8)

  • Key Difference : Lacks the methyl group at position 1.
  • Impact : Reduced steric bulk may enhance solubility and reaction rates in cross-coupling reactions .

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

  • Key Difference : Trifluoromethyl group replaces methyl at position 3.
  • Impact : Enhanced electron-withdrawing effects due to -CF₃, increasing stability but reducing nucleophilic substitution rates .

Physicochemical Properties

Compound (CAS No.) Molecular Weight Boiling Point Hazard Statements Reactivity Notes
This compound (702672-96-6) 249.12 N/A H315, H319, H335 Ortho-bromine enhances electrophilic substitution
1-Bromo-4-(methylsulfonyl)benzene (3466-32-8) 235.11 N/A H302, H317 Para-substitution favors linear synthesis pathways
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene 307.11 N/A H318, H335 -CF₃ group increases thermal stability

Biological Activity

2-Bromo-1-methyl-4-(methylsulfonyl)benzene, also known as a sulfonyl-substituted aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylsulfonyl group attached to a benzene ring, which influences its reactivity and biological interactions. Its molecular formula is C₇H₈BrO₂S, with a molecular weight of approximately 239.10 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several sulfonyl compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL. Comparative data are summarized in Table 1.

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Kanamycin16Staphylococcus aureus
Chloramphenicol8Escherichia coli

Anticancer Activity

In vitro studies on lung cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism involves the disruption of cell signaling pathways associated with cancer progression, particularly those involving ERK and Src kinases . The compound's cytotoxic effects were quantified using IC50 values, which ranged from 15 to 25 μM across different cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the sulfonyl group contributes to the compound's ability to scavenge free radicals, which is crucial in reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, thus exerting its antimicrobial effects.
  • Signal Transduction Modulation : By influencing pathways such as ERK and Src signaling, the compound affects cellular processes like migration and invasion in cancer cells .

Case Studies

Several case studies have highlighted the compound's potential:

  • Case Study 1 : In a controlled laboratory setting, researchers treated lung cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Case Study 2 : A comparative study assessed the antibacterial properties of the compound against standard antibiotics. The results showed that while it was less potent than some antibiotics, it exhibited synergistic effects when combined with them, enhancing overall antibacterial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Reactant of Route 2
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2-Bromo-1-methyl-4-(methylsulfonyl)benzene

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